4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide
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Overview
Description
4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide is a complex organic compound featuring a unique isoindoloquinazoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoindoloquinazoline derivative with an acylating agent, followed by the introduction of the benzamide moiety through amide bond formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoloquinazoline compounds.
Scientific Research Applications
4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)-hexanoic acid
- 4-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-quinolinyl)butanamide
Uniqueness
4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide is unique due to its specific structural features and the presence of both isoindoloquinazoline and benzamide moieties. This combination of structural elements contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H18N4O4 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H18N4O4/c25-21(30)14-9-11-15(12-10-14)26-20(29)13-27-22-16-5-1-2-6-17(16)24(32)28(22)19-8-4-3-7-18(19)23(27)31/h1-12,22H,13H2,(H2,25,30)(H,26,29) |
InChI Key |
SMQBQEVWGTYBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
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